N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S2/c1-13-12-14(8-9-16(13)20)21-19(23)18-17(10-11-26-18)27(24,25)22(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFKKKIOHGLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on various studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and a bromo-methylphenyl moiety. The structural formula can be represented as follows:
- Molecular Formula : C15H16BrN3O2S
- Molecular Weight : 372.27 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.5 µg/mL |
| 2 | Escherichia coli | 1.0 µg/mL |
| 3 | Pseudomonas aeruginosa | 0.25 µg/mL |
These findings suggest that this compound may possess similar antimicrobial properties.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against human lung cancer cells (A549) and showed a dose-dependent reduction in cell viability.
- IC50 Values :
- A549 Cells: 15 µM
- MCF-7 Cells: 18 µM
The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
A study assessed the antimicrobial activity of various thiophene derivatives, including the target compound. The results indicated that the compound effectively inhibited bacterial growth, particularly against resistant strains. -
In Vivo Anticancer Study :
In a mouse model of lung cancer, administration of this compound led to significant tumor size reduction compared to control groups, highlighting its potential as an anticancer agent.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide exhibits significant biological activity, making it a candidate for various therapeutic applications:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures have shown promising antitumor effects. For instance, related thiophene derivatives have been evaluated for their ability to inhibit tumor cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .
- Kinase Inhibition : Compounds with similar thiophene and sulfonamide functionalities have been investigated as inhibitors of specific kinases involved in cancer progression. These studies highlight the potential of this compound in targeting molecular pathways associated with tumor growth .
Applications in Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, leading to potential applications in:
- Pharmaceutical Development : The compound is being explored for its role in developing new therapeutic agents, particularly for cancer treatment due to its inhibitory effects on tumor cell lines.
- Research on Biological Mechanisms : Its ability to modulate specific biological pathways makes it a valuable tool for understanding disease mechanisms at the molecular level.
- Screening Compounds : It is utilized as a screening compound in drug discovery processes to identify new lead compounds with desirable pharmacological properties .
Case Studies and Research Findings
Several studies have explored the efficacy of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that certain thiophene-based compounds could significantly reduce cell proliferation in breast carcinoma and lung cancer cell lines, suggesting that this compound may exhibit similar properties .
- Kinase Inhibition Studies : Research has shown that structurally related compounds effectively inhibit kinase activities critical for tumor growth. This positions this compound as a promising candidate for further investigation in this area .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from recent literature and patents:
Key Structural and Functional Differences:
In contrast, the benzamide derivative () utilizes a benzene ring, altering electronic properties and binding interactions .
Substituent Effects :
- Halogen vs. Alkyl Groups : The target compound’s 4-bromo-3-methylphenyl group increases steric bulk and lipophilicity compared to F420-0014’s 4-butylphenyl . Bromine’s higher atomic radius and polarizability may enhance target binding affinity over chlorine in ’s 4-chlorophenyl .
- Sulfamoyl Modifications : The methyl(phenyl)sulfamoyl group in the target compound differs from the methanesulfonyl group in . Sulfamoyl groups (N–S bonds) offer hydrogen-bonding capabilities, whereas sulfonyl groups (S=O) are stronger electron-withdrawing moieties .
The methoxy group in may improve solubility but reduce CNS penetration compared to halogenated analogs .
Q & A
Basic Question: What are the optimized synthetic routes for preparing N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of thiophene-carboxamide derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via:
- Neat methods (solvent-free reactions at room temperature) or microwave irradiation to accelerate reaction kinetics and improve regioselectivity .
- Acylation of amines using substituted aryl/heteroaryl amines and activated carbonyl intermediates, with yields influenced by steric hindrance from bulky substituents (e.g., bromo or methyl groups) .
- Catalytic systems : Basic catalysts like triethylamine or DMAP enhance nucleophilic attack in carboxamide bond formation.
Key Characterization : Confirm intermediates via TLC, IR (C=O stretch at ~1650–1700 cm⁻¹), and ¹H NMR (amide NH proton at δ 9–10 ppm) .
Advanced Question: How can crystallographic data resolve ambiguities in the spatial arrangement of the sulfamoyl group in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL software is critical for resolving sulfamoyl group conformation (e.g., chair vs. boat configuration). Key steps:
- Data collection : Use a high-resolution diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms like bromine .
- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and validate with R-factor convergence (< 0.05).
- Contradiction Management : If experimental data conflicts with DFT-optimized geometries, re-examine hydrogen bonding networks (e.g., N–H···O=S interactions) to reconcile discrepancies .
Basic Question: What spectroscopic techniques are most reliable for characterizing the thiophene core and its substituents?
Methodological Answer:
- ¹H/¹³C NMR : Assign thiophene protons (δ 6.5–7.5 ppm) and carbons (δ 120–140 ppm). The methyl(phenyl)sulfamoyl group shows distinct singlet(s) for methyl protons (δ 3.0–3.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretches at ~1150–1300 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) functionalities .
- Mass Spectrometry : HRMS (ESI⁺) verifies molecular ion peaks with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Question: How do structural modifications (e.g., bromo vs. methyl groups) impact biological activity, and how can SAR studies be designed?
Methodological Answer:
Structure-Activity Relationship (SAR) Design :
- Comparative analogs : Synthesize derivatives with halogen substitutions (e.g., Cl, F) or alkyl chains to assess lipophilicity effects .
- Bioactivity assays : Test antimicrobial potency (MIC against S. aureus or E. coli) and correlate with LogP values. For example, bromine’s electron-withdrawing effect may enhance membrane penetration .
- Contradiction Analysis : If a methyl analog shows higher activity than bromo, evaluate steric vs. electronic contributions using Hammett σ constants .
Basic Question: What are the stability challenges for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 h) and monitor via HPLC. Sulfonamides are prone to hydrolysis under acidic conditions, forming sulfonic acid byproducts .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C common for aromatic carboxamides) .
Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict binding affinities of this compound with biological targets?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve target structures (e.g., bacterial dihydrofolate reductase) from PDB and optimize hydrogen bonding networks.
- Ligand Optimization : Perform geometry minimization at the B3LYP/6-31G(d) level to refine the compound’s conformation .
- Affinity Prediction : Use AutoDock Vina to calculate binding energies; validate with experimental IC₅₀ values .
- Contradiction Resolution : If docking scores conflict with assay data, re-evaluate solvation effects or protein flexibility .
Basic Question: What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals?
Methodological Answer:
- Solvent Screening : Test mixtures like ethanol/water (7:3) or DCM/hexane (1:5). Polar aprotic solvents (e.g., DMF) may dissolve sulfonamides but hinder crystallization .
- Crystallization Monitoring : Use polarized light microscopy to track crystal growth and avoid amorphous phases .
Advanced Question: How can researchers address discrepancies in reported bioactivity data across similar thiophene-carboxamide derivatives?
Methodological Answer:
- Meta-Analysis : Compile data from studies like and , noting variations in assay protocols (e.g., bacterial strain differences).
- Standardization : Adopt CLSI guidelines for MIC determinations to minimize inter-lab variability.
- Mechanistic Studies : Use fluorescence quenching or SPR to directly measure target binding, bypassing cellular variability .
Basic Question: What safety precautions are required when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure.
- Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways of this compound in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
